molecular formula C10H7NO4 B12895391 3-Acetyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde CAS No. 116169-82-5

3-Acetyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde

Cat. No.: B12895391
CAS No.: 116169-82-5
M. Wt: 205.17 g/mol
InChI Key: NMFPXPYFDGRMFL-UHFFFAOYSA-N
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Description

3-Acetyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carbaldehyde is a heterocyclic compound with the molecular formula C10H7NO4 and a molecular weight of 205.17 g/mol . This compound is characterized by the presence of an oxazole ring fused with a benzene ring, an acetyl group, and an aldehyde group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carbaldehyde typically involves the reaction of anthranilic acid derivatives with acetic anhydride and formic acid under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Ammonia or primary amines in methanol.

Major Products Formed

    Oxidation: 3-Acetyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid.

    Reduction: 3-Acetyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-methanol.

    Substitution: 3-Acetyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-amine derivatives.

Scientific Research Applications

3-Acetyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carbaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carbaldehyde is unique due to the presence of both an acetyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

116169-82-5

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

3-acetyl-2-oxo-1,3-benzoxazole-6-carbaldehyde

InChI

InChI=1S/C10H7NO4/c1-6(13)11-8-3-2-7(5-12)4-9(8)15-10(11)14/h2-5H,1H3

InChI Key

NMFPXPYFDGRMFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)C=O)OC1=O

Origin of Product

United States

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